iMDK -

iMDK

Catalog Number: EVT-254566
CAS Number:
Molecular Formula: C21H13FN2O2S
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[2-(4-Fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one, commonly referred to as iMDK, is a novel small molecule compound identified as a potent and selective inhibitor of Midkine (MDK) [, ]. MDK is a heparin-binding growth factor implicated in various biological processes, including cell growth, differentiation, and angiogenesis. iMDK has emerged as a valuable tool in scientific research, particularly in the field of oncology, due to its ability to suppress MDK-mediated signaling pathways and inhibit tumor growth in various cancer models [, , , , , , , , , ].

Relevance: MPA's relevance to iMDK stems from its influence on midkine expression and downstream signaling pathways. Studies show that MPA treatment leads to increased midkine expression and activation of the PI3K pathway, ultimately compromising the integrity of epithelial tight junctions [, ]. This suggests a potential for iMDK to mitigate the gastrointestinal side effects of MPA by inhibiting midkine and its downstream effects.

ABT-263

Compound Description: ABT-263 (Navitoclax) is a Bcl-2 inhibitor that acts on the apoptotic pathway. It inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL [].

Relevance: The relevance of ABT-263 to iMDK lies in its synergistic effect when used in combination with iMDK. In the context of malignant mesothelioma, co-treatment with iMDK and ABT-263 demonstrated greater efficacy in inducing apoptosis compared to either drug alone []. This highlights the potential of combining iMDK with other apoptosis-inducing agents to enhance its therapeutic effect.

PD0325901

Compound Description: PD0325901 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) []. MEK is a key component of the MAPK/ERK pathway, which is often dysregulated in cancer.

Relevance: Similar to ABT-263, PD0325901 exhibits synergistic anti-tumor activity when used in combination with iMDK. Studies show that combined treatment with iMDK and PD0325901 leads to enhanced suppression of cell viability and colony formation, increased caspase-3 activity, and increased apoptosis in KRAS-mutated lung adenocarcinoma cells []. This emphasizes the potential of iMDK in combination therapy, specifically with agents targeting different signaling pathways involved in cancer cell survival and proliferation.

Source and Classification

iMDK, or midkine inhibitor, is a small molecule compound that specifically targets midkine, a heparin-binding growth factor involved in various biological processes, including tumorigenesis and inflammation. Midkine is known to play a significant role in cancer progression, particularly in non-small cell lung cancer. iMDK has been classified as a potent inhibitor of the phosphoinositide 3-kinase pathway, which is crucial for cell growth and survival . The compound's chemical formula is C21H13FN2O2S\text{C}_{21}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{2}\text{S}, with a molecular weight of 376.4 g/mol .

Synthesis Analysis

The synthesis of iMDK involves several key steps that utilize organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Techniques such as nucleophilic substitutions, cyclizations, and coupling reactions are employed to construct the core structure of iMDK.
  3. Purification: After synthesis, the compound is purified using methods like chromatography to ensure high purity levels necessary for biological testing.

Detailed parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are often proprietary to the developers .

Molecular Structure Analysis

The molecular structure of iMDK reveals a complex arrangement conducive to its biological activity. The compound features a fused aromatic system that enhances its interaction with midkine. Key structural characteristics include:

  • Aromatic Rings: These contribute to the compound's stability and interaction with biological targets.
  • Functional Groups: The presence of fluorine and sulfur atoms in the structure suggests potential for strong interactions with the target protein through non-covalent bonding.

Crystallographic studies may provide further insights into the three-dimensional conformation of iMDK, which is essential for understanding its binding affinity and specificity towards midkine .

Chemical Reactions Analysis

iMDK participates in various chemical reactions primarily as an inhibitor of midkine-mediated signaling pathways. Notably:

  1. Inhibition Mechanism: iMDK inhibits the phosphorylation of AKT, a downstream effector in the phosphoinositide 3-kinase pathway, thereby reducing cell proliferation in cancer models .
  2. Synergistic Effects: When combined with other inhibitors (e.g., MEK inhibitors), iMDK shows enhanced efficacy against tumor growth without adversely affecting normal cells .

These reactions highlight iMDK's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action for iMDK involves several critical steps:

  1. Binding to Midkine: iMDK binds to the midkine protein, preventing it from activating its signaling pathways.
  2. Downstream Effects: This inhibition leads to decreased activation of AKT and other signaling molecules involved in cell survival and proliferation.
  3. Impact on Tumor Cells: In vitro studies demonstrate that treatment with iMDK results in reduced migration and invasion of tumor cells, indicating its potential role in metastasis prevention .

Quantitative assays have shown that doses ranging from 50 nM to 500 nM effectively suppress these cellular processes.

Physical and Chemical Properties Analysis

iMDK exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 10 mM, which is crucial for its application in biological assays .
  • Stability: The compound can be stored as a powder at -20°C for extended periods (up to three years) without significant degradation.
  • Melting Point: Specific melting point data may be proprietary but is essential for characterizing the compound's physical state during synthesis and storage.

These properties are vital for its practical applications in research and therapy.

Applications

iMDK has promising applications across several domains:

  1. Cancer Therapy: Its primary application is as an anti-cancer agent targeting midkine-mediated pathways, particularly effective against non-small cell lung cancer .
  2. Research Tool: As a specific inhibitor of midkine, iMDK serves as a valuable tool for studying midkine's role in various biological processes and diseases.
  3. Potential Therapeutic Targeting: Research continues into its use against other malignancies where midkine plays a pivotal role in tumor growth and metastasis.

Properties

Product Name

iMDK

IUPAC Name

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one

Molecular Formula

C21H13FN2O2S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2

InChI Key

IWFKQTWYILKFGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F

Synonyms

3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b]thiazol-6-yl]-2H-1-benzopyran-2-one

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.